2-Heptylcyclopentanone CAS number 137-03-1 properties
2-Heptylcyclopentanone CAS number 137-03-1 properties
An In-Depth Technical Guide to 2-Heptylcyclopentanone (CAS 137-03-1)
Introduction
2-Heptylcyclopentanone, registered under CAS number 137-03-1, is a cyclic aliphatic ketone that has carved a significant niche in the fragrance and flavor industries.[1][2][3] Also known by trade names such as Fleuramone and Alismone, this synthetic compound is highly valued for its distinct olfactory profile.[4][5][6] It imparts a concentrated, floral, and fruity aroma, often described as having jasmine, peach, and herbaceous notes.[7][8][9][10] Although it has not been reported to occur naturally, its unique scent and stability make it a versatile ingredient in a wide array of consumer products.[8][9] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety protocols, tailored for researchers and drug development professionals.
Chemical Identity and Physical Properties
2-Heptylcyclopentanone is a colorless to pale yellow, viscous liquid.[8][9][11][12] Its molecular structure consists of a five-membered cyclopentanone ring substituted with a seven-carbon heptyl chain. This structure is fundamental to its characteristic scent and physical behavior.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source(s) |
| CAS Number | 137-03-1 | [4][6][13] |
| IUPAC Name | 2-heptylcyclopentan-1-one | [4][6] |
| Synonyms | Alismone, Fleuramone, Frutalone, Projasmon P | [4][5][8][13] |
| Molecular Formula | C₁₂H₂₂O | [4][6][7][13] |
| Molecular Weight | 182.30 g/mol | [4][6][13] |
| InChI | InChI=1S/C12H22O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h11H,2-10H2,1H3 | [4][6][13] |
| InChIKey | PJXHBTZLHITWFX-UHFFFAOYSA-N | [4][6][13] |
| SMILES | CCCCCCCC1CCCC1=O | [4][13] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow clear liquid | [9][10][11] |
| Odor | Fruity, floral, jasmine, peach, herbaceous | [2][7][8][9][14] |
| Boiling Point | 130 °C at 10 Torr; 264 °C at 760 Torr | [12][14] |
| Density | 0.8780 – 0.8880 g/cm³ at 25°C/25°C | [9][12] |
| Refractive Index | 1.4500 – 1.4540 at 20°C | [9][12] |
| Vapor Pressure | 0.018 - 0.0204 mmHg at 23-25°C | [7][12] |
| Flash Point | >100 °C (>212 °F) | [9][15] |
| Solubility | Practically insoluble in water; soluble in alcohol and oils | [3][8][14] |
| logP (Octanol/Water) | 3.716 - 3.88 | [12][13] |
| Topological Polar Surface Area | 17.1 Ų | [4] |
Synthesis and Manufacturing
The primary industrial synthesis of 2-heptylcyclopentanone involves an aldol condensation reaction between cyclopentanone and n-heptyl aldehyde (enanthaldehyde), followed by dehydration and subsequent reduction.[8][16] This method provides a reliable pathway to the desired product.
Experimental Protocol: Laboratory-Scale Synthesis[16]
-
Reaction Setup: In a reaction vessel, combine cyclopentanone and n-heptyl aldehyde in a molar ratio of approximately 1:1 to 1.3:1.
-
Catalysis: Add a sodium hydroxide catalyst, with the amount being 7-11% of the cyclopentanone mass, at a concentration of 2-2.3%.
-
Condensation: Heat the mixture to 70-90°C and maintain the reaction for 8-10 hours with stirring.
-
Neutralization & Dehydration: Cool the reaction mixture and adjust the pH to 6-7. Add toluene as an azeotropic solvent. Heat the mixture to 100-120°C, removing water as it forms until no more water is generated.
-
Purification: After the reaction is complete, wash the organic layer to remove impurities and then dry it to yield the final product, 2-heptylcyclopentanone.
Diagram: Synthesis Workflow
Caption: Aldol condensation synthesis of 2-Heptylcyclopentanone.
Applications in Research and Industry
The primary application of 2-heptylcyclopentanone is as a fragrance ingredient.[1][4][9] Its stability and versatile scent profile make it a valuable component in a wide range of products.[9][10]
-
Perfumery and Cosmetics: It is extensively used in fine fragrances, particularly in jasmine, honeysuckle, and other fruity-floral compositions.[8][9][14] It can be used at dosages up to 4% in fragrance concentrates.[9]
-
Consumer Products: Its stability allows for its incorporation into soaps, detergents, shampoos, and fabric softeners, where it imparts a fresh and lasting scent.[9][10][15]
-
Chemical Intermediate: In a laboratory setting, it serves as a chemical intermediate for the synthesis of other aroma compounds and fine chemical derivatives.[3]
Toxicology and Safety
The safety of 2-heptylcyclopentanone has been assessed by the Research Institute for Fragrance Materials (RIFM), which concluded that it is safe for use in consumer products at current levels.[5][17] However, as with any chemical, proper handling and safety precautions are necessary.
Table 3: Toxicological Data
| Endpoint | Result | Species | Source(s) |
| Acute Oral Toxicity (LD50) | >5000 mg/kg | Rat | [1][12][14] |
| Acute Dermal Toxicity (LD50) | >5000 mg/kg | Rabbit | [12][14] |
| Skin Irritation | Irritant (Category 2) | Human | [1][11] |
| Skin Sensitization | Non-sensitizing | Human | [1] |
| Genotoxicity | No mutagenic or genotoxic activity observed | In vitro assays | [17][18] |
GHS Hazard Classification
Protocol: Safe Handling and First Aid[1][11]
-
Engineering Controls: Use only in well-ventilated areas, preferably with local exhaust ventilation.
-
Personal Protective Equipment (PPE):
-
Skin: Wear suitable protective clothing and rubber gloves.
-
Eyes: Use safety goggles with side shields.
-
Respiratory: If vapor concentrations cause discomfort, use a NIOSH-approved organic vapor respirator.
-
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from ignition sources and avoid direct sunlight.
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.
-
Eye Contact: Hold eyes open and flush thoroughly with water for several minutes. Get immediate medical attention if irritation persists.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and give two glasses of water to dilute. Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, administer oxygen or artificial respiration and get immediate medical attention.
-
Diagram: Safety and First Aid Workflow
Caption: First aid procedures for 2-Heptylcyclopentanone exposure.
References
- The John D. Walsh Company. (2014, October 15). SAFETY DATA SHEET - 2-HEPTYL CYCLOPENTANONE.
- International Flavors & Fragrances (IFF). Fleuramone | Fragrance Ingredients.
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Cheméo. 2-n-Heptylcyclopentanone. Retrieved from [Link]
- Api, A. M., et al. (2017). RIFM fragrance ingredient safety assessment 2-heptylcyclopentanone, CAS Registry Number 137-03-1. Food and Chemical Toxicology, 110.
- TheTruthLabs.com. 2 Heptyl Cyclopentanone.
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National Center for Biotechnology Information. (n.d.). 2-Heptylcyclopentanone. PubChem Compound Database. Retrieved from [Link]
- ChemicalBook. (2025). 2-N-HEPTYLCYCLOPENTANONE.
- Chemical Bull. (2025). Material Safety Data Sheet (MSDS) - 2-Heptylcyclopentanone.
- The Fragrance Conservatory. 2-Heptylcyclopentanone. The Ingredient Directory.
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National Institute of Standards and Technology (NIST). 2-n-Heptylcyclopentanone. NIST Chemistry WebBook. Retrieved from [Link]
- Chemical Label for 2-heptylcyclopentanone.
- ACS International. Heptyl Cyclopentanone-2.
- Google Patents. (2015). CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone.
- ECHEMI. (n.d.). 137-03-1, 2-Heptylcyclopentanone Formula.
- ACS International. (n.d.). Heptyl Cyclopentanone-2 PDF.
- CookeChem. (2022). 2-n-Heptylcyclopentanone, >99.0%(GC), 137-03-1.
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Belsito, D., et al. (2012). A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. Food and Chemical Toxicology, 50(12). Retrieved from [Link]
- AK Scientific, Inc. (n.d.). 2-Heptylcyclopentanone.
- The Good Scents Company. (n.d.). fleuramone (IFF), 137-03-1.
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Sullivan, G., et al. (2024). Update to RIFM fragrance ingredient safety assessment, 2-heptylcyclopentanone, CAS Registry Number 137-03-1. Food and Chemical Toxicology, 183(Suppl 1). Retrieved from [Link]
- Advanced Biotech. (n.d.). 2-heptylcyclopentanone | Cas 137-03-1| Aroma Chemical Supplier.
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